![molecular formula C19H20N2O4 B4714205 methyl 2-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4714205.png)
methyl 2-{[4-(4-morpholinyl)benzoyl]amino}benzoate
Description
Synthesis Analysis
This compound serves as a reagent in the N-phthaloylation of amino acids and derivatives, providing an efficient, racemization-free method with excellent results across a range of amino compounds (Casimir, Guichard, & Briand, 2002).
Molecular Structure Analysis
Studies on related molecules demonstrate the intricate molecular structures and the importance of specific substituents for their reactivity and physical properties. For example, compounds synthesized from indanones and phenyl isothiocyanates, which possess antiproliferative activity, emphasize the role of methoxy and methoxycarbonyl groups (Minegishi et al., 2015).
Chemical Reactions and Properties
Methyl 2-{[4-(4-morpholinyl)benzoyl]amino}benzoate undergoes cyclization in the presence of bases, leading to exclusively 2-substituted anilides, showcasing its reactivity and potential for creating complex molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Physical Properties Analysis
The physical properties of compounds related to this compound are influenced by their molecular structures. For instance, fluorophenyl groups attached to specific molecules demonstrate the importance of geometric and intermolecular interactions in defining physical properties (Burns & Hagaman, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and the potential to undergo various chemical transformations, are highlighted by the compound's participation in the synthesis of polysubstituted heterocyclic systems. This illustrates its versatility as a synthon for the preparation of complex heterocyclic molecules (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
properties
IUPAC Name |
methyl 2-[(4-morpholin-4-ylbenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)16-4-2-3-5-17(16)20-18(22)14-6-8-15(9-7-14)21-10-12-25-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUDVPAPZZLKQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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